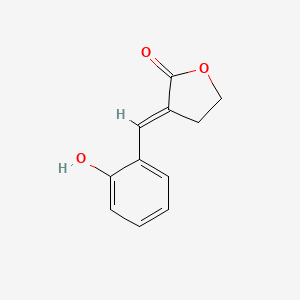

(E)-3-(2-羟基苯亚甲基)二氢呋喃-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

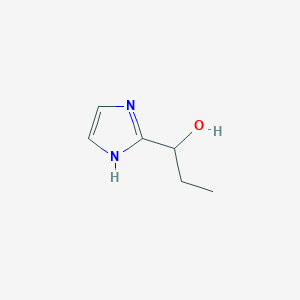

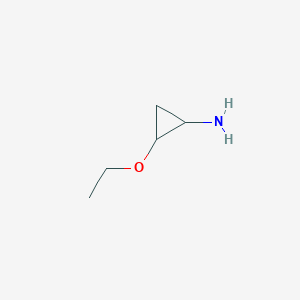

The compound "(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one" is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated and contains a benzylidene substituent with a hydroxy group on the benzene ring. This structure is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, a palladium-catalyzed oxidative intramolecular C-H functionalization process has been employed to synthesize (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones, which shares a similar furan backbone with the compound of interest . Another approach involves a metal-free Lewis acid-initiated protocol that leads to the formation of dihydrofuranylidene carbocations, which then undergo intramolecular cyclization to produce compounds with a dihydrofuran moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing insights into the spatial arrangement of the furan and benzene rings. For example, in a structurally similar compound, the dihedral angle between the benzene and furan rings was found to be 10.0(2)°, indicating a nearly coplanar arrangement . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been investigated, such as the photochemical intramolecular acylation of trans-3-(2-hydroxybenzylidene)-4,5-dihydrofuran-2(3H)-one. This reaction proceeds through long-lived T2 states for the acylation, while isomerization can occur directly from the singlet excited state or indirectly via a triplet excited state . These findings are significant for the development of photochemical applications of dihydrofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrofuran derivatives are influenced by their molecular structure. The planarity of the molecules, as well as the presence of hydrogen bonding and π-π interactions, can affect their solubility, melting points, and reactivity. For instance, the presence of classical O–H···O(carbonyl) hydrogen bonds and non-classical C–H···O interactions in the crystal structures of some derivatives suggests a propensity for forming stable solid-state structures .

科学研究应用

光化学性质

- 光化学分子内酰基化:在甲醇中研究了该化合物的动力学,重点是光化学反应,如几何异构化和分子内酰基化。量子产率表明第一个反应比第二个反应的速率更高。该反应被认为通过长寿命的 T2 态进行,而异构化要么直接从单重激发态 S1 发生,要么通过三重激发态 T1 间接发生 (Bellobono 等人,1975)。

动力学研究

- 浓酸中的分子内酰基化:在浓酸中对该化合物的酸催化分子内酰基化进行了动力学研究。所提出的动力学方案涉及从质子化底物到产物的转变,这与水合参数和酰基或烷基氧裂变与酰基化一致 (Bellobono 等人,1975)。

化学合成

- 反式-2,3-二氢呋喃的合成:开发了一种稠合 2,3-二氢呋喃衍生物的合成程序,涉及使用吡啶鎓叶立德的串联反应。该合成对于生成 2,3-二氢呋喃的反式异构体非常重要 (Wang 等人,2009)。

抗肿瘤活性

- 抗癌潜力:一项对 E-3-(3,4,5-三甲氧基苯亚甲基)-1,3-二氢吲哚-2-酮的研究,它们在结构上相关,报告了它们在抗癌应用中的设计和合成。他们在癌细胞系中表现出有希望的活性,表明在癌症治疗中的潜在应用 (Andreani 等人,2006)。

结构研究

- 晶体结构和赫希菲尔德表面分析:对相关化合物的结构研究提供了对其分子构型和分子间相互作用的见解。此类信息对于了解其化学性质和潜在应用至关重要 (Baddeley 等人,2017)。

分光光度法测定

- 与铁(III)形成配合物:研究了该化合物的衍生物与 Fe(III) 的相互作用,利用它们形成配合物的能力。该应用在各种样品中痕量铁的测定中非常重要,证明了其在分析化学中的实用性 (Mammadova 等人,2017)。

药物设计潜力

- 分子对接分析:一项对三唑衍生物的研究,其中包括该化合物的结构特征,突出了它们在抗结核药物设计中的潜力。合成、结构分析和对接研究表明它们可能用作抗结核剂 (Kumar 等人,2021)。

抗菌活性

- 从曲霉中分离出的抗真菌化合物:该化合物的衍生物被发现具有抗真菌活性。它们对烟曲霉的结构和活性表明它们在开发新型抗真菌剂中的潜力 (Awaad 等人,2012)。

缓蚀

- 铝合金腐蚀的抑制:评价了该化合物的硫代半氨基衍生物抑制铝合金腐蚀的能力。它们在金属表面形成保护层的有效性证明了它们在工业应用中的潜力 (Prakashaiah 等人,2018)。

属性

IUPAC Name |

(3E)-3-[(2-hydroxyphenyl)methylidene]oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7,12H,5-6H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZWOWKPOCQIM-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1=CC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1COC(=O)/C1=C/C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-hydroxybenzylidene)dihydrofuran-2(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)

![5-(Azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid](/img/structure/B3002759.png)

![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)

![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)